5-bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]pyridine-3-carboxamide
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Overview
Description
5-bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]pyridine-3-carboxamide is a complex organic compound featuring a bromine atom, a pyridine ring, and a dithiepan ring with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Bromination: Introduction of the bromine atom to the pyridine ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Dithiepan Ring: This step involves the cyclization of appropriate thiol precursors under basic conditions to form the 1,4-dithiepan ring.
Hydroxylation: Introduction of the hydroxyl group to the dithiepan ring, often achieved through oxidation reactions using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Amidation: Coupling of the brominated pyridine with the dithiepan derivative to form the final carboxamide compound, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-CPBA, or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogen-substituted derivatives.
Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]pyridine-3-carboxamide depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the nature of these interactions and the biological context.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]pyridine-2-carboxamide: Similar structure but with a different position of the carboxamide group.
5-chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]pyridine-3-carboxamide: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
5-bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]pyridine-3-carboxamide is unique due to the specific combination of functional groups and the position of the bromine atom, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
5-bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2S2/c13-10-3-9(4-14-5-10)11(16)15-6-12(17)7-18-1-2-19-8-12/h3-5,17H,1-2,6-8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDXWJQKZUDAQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(CS1)(CNC(=O)C2=CC(=CN=C2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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